N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a benzamide group and a phenoxymethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 5-(phenoxymethyl)-1,3,4-thiadiazole-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as protein tyrosine phosphatase epsilon (PTPε). By inhibiting the activity of PTPε, the compound prevents the dephosphorylation of key signaling proteins, thereby modulating cellular processes such as differentiation and function of osteoclasts . This inhibition can lead to reduced bone resorption and potential therapeutic benefits in conditions like osteoporosis.
Comparison with Similar Compounds
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide: Shares a similar thiadiazole core but differs in the acetamide group, which may result in different biological activities.
2-Phenyl substituted benzimidazole derivatives: These compounds also contain nitrogen and sulfur heterocycles and are studied for their antiproliferative and antimicrobial activities.
Properties
Molecular Formula |
C16H13N3O2S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H13N3O2S/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(22-16)11-21-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20) |
InChI Key |
BJAJWECJXMRTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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